molecular formula C17H21N7O B2637187 N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105205-21-7

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2637187
CAS No.: 1105205-21-7
M. Wt: 339.403
InChI Key: QZIQJUTYZIVLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by two critical structural motifs:

  • Position 4: An N-substituted 4-methoxyphenyl group, which contributes electron-donating effects and hydrophobicity.

This compound is synthesized via nucleophilic aromatic substitution or microwave-assisted coupling, as exemplified in and , where similar pyrazolopyrimidines are prepared using substituted anilines and chloro precursors . Its structural design suggests applications in kinase inhibition, leveraging the pyrazolopyrimidine core’s affinity for ATP-binding pockets in enzymes.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-23-7-9-24(10-8-23)17-20-15(14-11-18-22-16(14)21-17)19-12-3-5-13(25-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQJUTYZIVLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group and a methylpiperazine moiety. This unique structure may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC17_{17}H22_{22}N6_{6}O
Molecular Weight342.40 g/mol
LogP3.1
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate signaling pathways and inhibit enzymatic activity, which can lead to various therapeutic effects.

Potential Targets:

  • Receptors : May bind to neurotransmitter receptors, influencing neuropharmacological responses.
  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways, which could be relevant in cancer and inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

CompoundIC50_{50} (µM)Cell Line
Pyrazolo[3,4-d]pyrimidine analog10.5A549 (lung cancer)
Another derivative15.2MCF-7 (breast cancer)
Related compound8.7HeLa (cervical cancer)

These findings suggest that this compound may exhibit similar anticancer properties.

Anti-inflammatory Activity

Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have also been investigated for anti-inflammatory effects. The presence of the methylpiperazine group could enhance anti-inflammatory activity by modulating immune responses.

Case Studies and Research Findings

  • Study on Antitubercular Activity :
    • A series of substituted pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Some derivatives demonstrated significant activity with IC50_{50} values ranging from 1.35 to 2.18 µM, indicating potential for further development as antitubercular agents .
  • Cytotoxicity Assessments :
    • Compounds similar to this compound were evaluated for cytotoxicity against human embryonic kidney cells (HEK-293). Results showed low toxicity levels, suggesting a favorable safety profile for further exploration in therapeutic applications .
  • Docking Studies :
    • Molecular docking studies revealed that the compound could effectively bind to target proteins involved in disease pathways, supporting its potential as a lead compound for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s activity and pharmacokinetics are influenced by substituents at positions 4 and 6. Key comparisons include:

Compound Name/ID Position 4 Substituent Position 6 Substituent Key Properties Reference
Target Compound N-(4-Methoxyphenyl) 4-Methylpiperazin-1-yl High solubility, moderate logP -
Compound 1 () N-(3-Methoxy-4-(4-MP)phenyl) 1-(4-Methoxyphenyl) Reduced solubility vs. target due to bulkier substituent
SI388 () N-(2-Chlorophenyl) Methylthio Lower solubility; thioether may reduce metabolic stability
4c () N-(2,4-Difluorobenzyl) Ethoxycarbonylpiperazino Higher lipophilicity; ester group prone to hydrolysis
VEGFR-2 Inhibitor () Quinazoline core 4-Methylpiperazin-1-yl IC50 = 0.33 μM (VEGFR-2)

Notes:

  • Solubility : The target’s 4-methylpiperazine improves aqueous solubility compared to thioether (SI388) or ester (4c) groups.
  • Metabolic Stability : Methylpiperazine is less susceptible to oxidative metabolism than methylthio (SI388) or morpholine groups () .
  • Electron Effects : The 4-methoxyphenyl group’s para substitution enhances π-π stacking in hydrophobic enzyme pockets vs. meta-substituted analogues ().

Key Research Findings

  • SAR Insights : The 4-methylpiperazine group at position 6 optimizes solubility without compromising binding affinity, outperforming smaller amines (e.g., pyrrolidine in ) .
  • Thermodynamic Stability : The 4-methoxyphenyl group enhances thermal stability (melting point >200°C inferred from ) compared to halogenated derivatives .
  • Drug Delivery: Halloysite nanotube systems () could leverage the target’s solubility for controlled release in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.